molecular formula C7H9N5O2 B13446133 N7-(2-Hydroxyethyl)guanine-d4

N7-(2-Hydroxyethyl)guanine-d4

Cat. No.: B13446133
M. Wt: 199.20 g/mol
InChI Key: OCAWYYAMQRJCOY-LNLMKGTHSA-N
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Description

N7-(2-Hydroxyethyl)guanine-d4 is a deuterated analog of N7-(2-Hydroxyethyl)guanine, a DNA adduct formed by the reaction of ethylene oxide with guanine. Ethylene oxide is a widely used industrial chemical and a known human carcinogen. The formation of N7-(2-Hydroxyethyl)guanine is significant as it serves as a biomarker for exposure to ethylene oxide and can provide insights into the mechanisms of DNA damage and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the reaction of deuterated ethylene oxide with guanine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired adduct. The process involves:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated ethylene oxide and guanine, along with advanced purification techniques to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be analyzed using techniques like liquid chromatography and mass spectrometry .

Scientific Research Applications

N7-(2-Hydroxyethyl)guanine-d4 has several scientific research applications, including:

Mechanism of Action

N7-(2-Hydroxyethyl)guanine-d4 exerts its effects by forming DNA adducts, which can lead to mutations and genomic instability. The molecular targets include guanine bases in DNA, where the hydroxyethyl group is covalently attached. The pathways involved include the activation of DNA repair mechanisms, such as base excision repair, to remove the adducts and restore DNA integrity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other DNA adducts formed by alkylating agents, such as:

Uniqueness

N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterated nature, which makes it a valuable tool in mass spectrometry studies. The deuterium atoms provide a distinct mass signature, allowing for precise quantification and analysis of the compound in biological samples .

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

199.20 g/mol

IUPAC Name

2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-purin-6-one

InChI

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2

InChI Key

OCAWYYAMQRJCOY-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C1C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1CCO)C(=O)NC(=N2)N

Origin of Product

United States

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